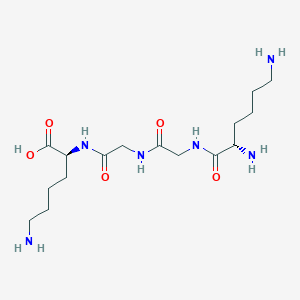
H-Lys-Gly-Gly-Lys-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-Lys-Gly-Gly-Lys-OH is a useful research compound. Its molecular formula is C16H32N6O5 and its molecular weight is 388.46 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Structure
- Chemical Formula : C₁₁H₁₄N₄O₄
- Molecular Weight : 258.25 g/mol
Biochemical Studies
H-Lys-Gly-Gly-Lys-OH is utilized as a model compound in biochemical studies to investigate peptide synthesis and interactions. It serves as a substrate in enzyme assays, helping to elucidate mechanisms of enzyme action and substrate specificity.
Immunology
Research has indicated that this peptide may exhibit immunomodulatory properties. Studies have shown that peptides containing lysine residues can influence immune responses, potentially leading to therapeutic applications in immunotherapy .
Drug Development
The potential for this compound in drug development is notable, particularly in the design of peptide-based therapeutics. Its structure allows for modifications that can enhance binding affinity to target receptors, making it a candidate for developing new drugs aimed at specific diseases .
Cellular Signaling
The interaction of this compound with cellular receptors has been studied to understand its role in signaling pathways. Peptides like this can modulate cellular processes by acting as agonists or antagonists at specific receptors, influencing cellular behavior .
Material Science
In material science, this compound is explored for its potential in creating peptide-based materials and hydrogels that can be used in biomedical applications such as drug delivery systems and tissue engineering .
Data Table: Summary of Applications
Case Study 1: Immunomodulatory Effects
A study investigated the immunomodulatory effects of this compound on lymphocyte activation. Results indicated that the peptide enhanced T-cell proliferation, suggesting its potential use in enhancing immune responses during infections or vaccinations.
Case Study 2: Drug Interaction Studies
Another research focused on the interaction of this compound with specific receptors involved in inflammatory responses. The findings demonstrated that this peptide could inhibit pro-inflammatory cytokine production, indicating its therapeutic potential in treating inflammatory diseases.
特性
CAS番号 |
57625-91-9 |
|---|---|
分子式 |
C16H32N6O5 |
分子量 |
388.46 g/mol |
IUPAC名 |
(2S)-6-amino-2-[[2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C16H32N6O5/c17-7-3-1-5-11(19)15(25)21-9-13(23)20-10-14(24)22-12(16(26)27)6-2-4-8-18/h11-12H,1-10,17-19H2,(H,20,23)(H,21,25)(H,22,24)(H,26,27)/t11-,12-/m0/s1 |
InChIキー |
QHGBBKBFAJZAHZ-RYUDHWBXSA-N |
SMILES |
C(CCN)CC(C(=O)NCC(=O)NCC(=O)NC(CCCCN)C(=O)O)N |
異性体SMILES |
C(CCN)C[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)N |
正規SMILES |
C(CCN)CC(C(=O)NCC(=O)NCC(=O)NC(CCCCN)C(=O)O)N |
配列 |
KGGK |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















